![molecular formula C18H20N2O2Sn B14677972 [N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV) CAS No. 31728-02-6](/img/structure/B14677972.png)
[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is a coordination compound where the tin(IV) center is bonded to two methyl groups and a tetradentate Schiff base ligand derived from salicylaldehyde and ethylenediamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) typically involves the reaction of dimethyltin dichloride with the Schiff base ligand, N,N’-ethylenebis(salicylideneimine), in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) can undergo various chemical reactions, including:
Oxidation: The tin(IV) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: The methyl groups or the Schiff base ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tin complexes, while substitution reactions can produce a variety of tin-ligand complexes .
科学的研究の応用
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) has several scientific research applications, including:
作用機序
The mechanism of action of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) involves its ability to coordinate with various substrates through its tin center and Schiff base ligand. This coordination can influence the reactivity and stability of the compound, making it effective in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
類似化合物との比較
Similar Compounds
N,N’-Bis(salicylidene)ethylenediiminocobalt(II): Similar coordination environment but with cobalt instead of tin.
N,N’-Ethylenebis(salicylideneiminato)oxovanadium(IV): Contains vanadium and exhibits different reactivity and applications.
N,N’-Ethylenebis(salicylideneiminato)uranium(IV): Uranium-based complex with distinct chemical properties.
Uniqueness
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is unique due to its tin(IV) center, which imparts specific reactivity and stability characteristics. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, distinguishing it from similar compounds with other metal centers .
特性
CAS番号 |
31728-02-6 |
|---|---|
分子式 |
C18H20N2O2Sn |
分子量 |
415.1 g/mol |
IUPAC名 |
3,3-dimethyl-2,4-dioxa-12,15-diaza-3-stannatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C16H16N2O2.2CH3.Sn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;;/h1-8,11-12,19-20H,9-10H2;2*1H3;/q;;;+2/p-2 |
InChIキー |
CBNVOQFUZAARJV-UHFFFAOYSA-L |
正規SMILES |
C[Sn]1(OC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

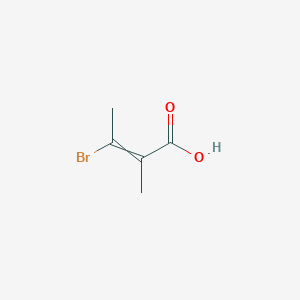
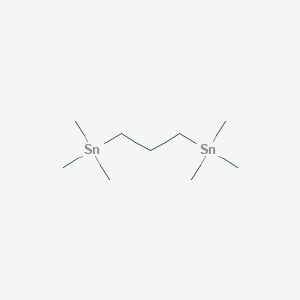
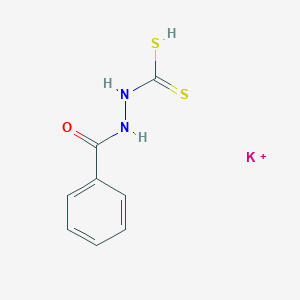
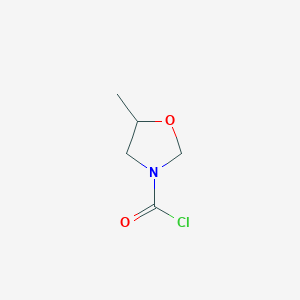
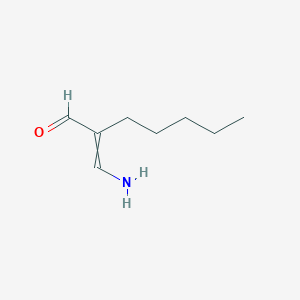
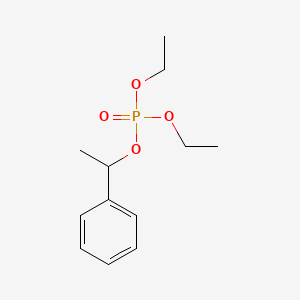

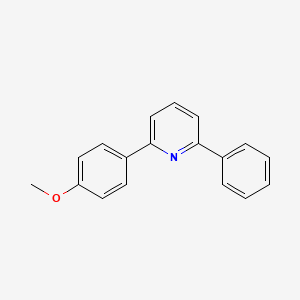
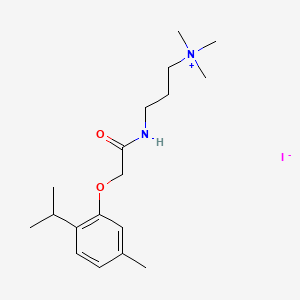
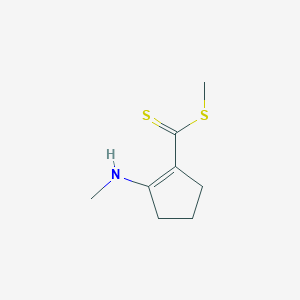

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
